molecular formula C31H31NO5 B563807 2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide CAS No. 62744-12-1

2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide

Cat. No. B563807
CAS RN: 62744-12-1
M. Wt: 497.591
InChI Key: FJKXBNPFQCEMRZ-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative with two phenyl rings attached. Each phenyl ring has a benzyloxy group, one with a hydroxy (-OH) substituent and the other with a methoxy (-OCH3) substituent .


Molecular Structure Analysis

The compound contains an acetamide group, which consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon. It also has two phenyl rings, each substituted with a benzyloxy group and either a hydroxy or methoxy group .


Chemical Reactions Analysis

The compound’s benzylic position (the carbon adjacent to the phenyl ring) is likely to be reactive due to the stabilization of benzylic cations and radicals . The hydroxy and methoxy groups might also participate in reactions as nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like hydroxy and methoxy would increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Advanced Oxidation Processes (AOPs) in Environmental Remediation

The application of advanced oxidation processes (AOPs) in environmental remediation includes the degradation of recalcitrant compounds in aqueous media, like acetaminophen (ACT), leading to various by-products. Research indicates that N-(3,4-dihydroxy phenyl) acetamide, a similar compound, was identified as mutagenic in both experimental and prediction tests. This suggests the potential use of AOPs for treating water contaminated with complex organic molecules, highlighting the importance of understanding the degradation pathways and by-products for environmental safety (Qutob et al., 2022).

Carcinogenic Potential and Safety Assessment

The carcinogenic potential of benzamide and acetamide derivatives, such as those structurally related to 2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide, has been explored. Thiophene analogues of known carcinogens were synthesized and evaluated, indicating the importance of chemical structure in determining carcinogenicity and the need for careful evaluation and safety assessment of new chemical entities (Ashby et al., 1978).

Environmental Impact and Biodegradability of Pharmaceuticals

The environmental impact and biodegradability of pharmaceutical compounds, including acetamide derivatives, have been studied, highlighting the presence and fate of these compounds in aquatic environments. Parabens, with structural similarities to acetamide derivatives, have been found to be biodegradable but still persist in surface waters and sediments, raising concerns about their continuous introduction into the environment and the need for effective wastewater treatment processes (Haman et al., 2015).

Anticancer Drug Development

The search for anticancer drugs with high tumor specificity and reduced toxicity to normal cells has led to the investigation of various compounds, including acetamide derivatives. Certain synthesized compounds have shown promising tumor specificity and minimal toxicity to keratinocytes, suggesting their potential in anticancer drug development (Sugita et al., 2017).

Synthesis and Biological Effects of Acetamide Derivatives

The synthesis and biological effects of acetamide and formamide derivatives have been extensively reviewed, with significant commercial importance and diverse biological consequences of exposure highlighted. This body of research emphasizes the need for understanding the chemical properties, synthesis pathways, and biological impacts of acetamide derivatives for their safe and effective use in various applications (Kennedy, 2001).

properties

IUPAC Name

2-(3-hydroxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO5/c1-35-30-19-23(12-15-29(30)37-22-25-10-6-3-7-11-25)16-17-32-31(34)20-26-13-14-28(27(33)18-26)36-21-24-8-4-2-5-9-24/h2-15,18-19,33H,16-17,20-22H2,1H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKXBNPFQCEMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747130
Record name 2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62744-12-1
Record name 2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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